molecular formula C17H17N5O5 B15372544 Benzofurazan, 4-(4-(2-methoxyphenyl)-1-piperazinyl)-7-nitro-, 3-oxide CAS No. 62884-26-8

Benzofurazan, 4-(4-(2-methoxyphenyl)-1-piperazinyl)-7-nitro-, 3-oxide

Cat. No.: B15372544
CAS No.: 62884-26-8
M. Wt: 371.3 g/mol
InChI Key: WZXKCRLOVJWYHO-UHFFFAOYSA-N
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Description

Benzofurazan, 4-(4-(2-methoxyphenyl)-1-piperazinyl)-7-nitro-, 3-oxide (hereafter referred to as the "target compound") is a benzofurazan derivative characterized by a fused benzoxadiazole core substituted with a nitro group at position 7 and a piperazinyl moiety at position 2.

Properties

CAS No.

62884-26-8

Molecular Formula

C17H17N5O5

Molecular Weight

371.3 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium

InChI

InChI=1S/C17H17N5O5/c1-26-15-5-3-2-4-12(15)19-8-10-20(11-9-19)14-7-6-13(21(23)24)16-17(14)22(25)27-18-16/h2-7H,8-11H2,1H3

InChI Key

WZXKCRLOVJWYHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=CC=C(C4=NO[N+](=C34)[O-])[N+](=O)[O-]

Origin of Product

United States

Biological Activity

Benzofurazan derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of Benzofurazan, 4-(4-(2-methoxyphenyl)-1-piperazinyl)-7-nitro-, 3-oxide , examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C17H17N5O5
  • Molecular Weight : 371.35 g/mol
  • CAS Number : 62884-26-8

The compound features a benzofurazan core with a nitro group and a piperazine moiety, which are critical for its biological interactions.

Mechanisms of Biological Activity

  • Antimicrobial Activity :
    • Benzofurazan derivatives have shown considerable antimicrobial effects against various bacterial strains. The presence of the nitro group is often associated with enhanced antibacterial activity, likely due to its ability to generate reactive nitrogen species that damage bacterial DNA.
  • Anticancer Properties :
    • Studies indicate that benzofurazan compounds can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways, making them potential candidates for cancer therapy.
  • Anti-inflammatory Effects :
    • The compound has been reported to inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. This activity may be linked to the inhibition of NF-kB signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of benzofurazans is significantly influenced by their structural components:

Structural FeatureEffect on Activity
Nitro GroupEnhances reactivity and antimicrobial properties
Piperazine RingContributes to receptor binding and bioavailability
Methoxy SubstituentModulates lipophilicity and solubility

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzofurazan derivatives, including 4-(4-(2-methoxyphenyl)-1-piperazinyl)-7-nitro-, 3-oxide against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values indicating potent antibacterial properties compared to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound induces apoptosis in breast cancer cells (MCF-7). Flow cytometry analysis showed increased annexin V staining, confirming the apoptotic effect. The compound's mechanism was attributed to the activation of caspase-3 and PARP cleavage .

Toxicity and Safety Profile

Toxicological assessments reveal that while benzofurazan derivatives possess significant biological activities, their safety profiles must be carefully evaluated. Preliminary data suggest moderate toxicity in certain cell lines, necessitating further investigation into their therapeutic index .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a class of benzofurazan derivatives with piperazinyl substitutions. Key structural analogs include:

4-(4-(4-Methoxyphenyl)-1-piperazinyl)-7-nitro-benzofurazan 3-oxide

  • Structural Difference : The methoxyphenyl substituent is at the para position (4-methoxyphenyl) instead of the ortho (2-methoxyphenyl) in the target compound .
  • Implications: Steric Effects: The para substitution reduces steric hindrance around the piperazine ring compared to the ortho substitution.

7-(4-Methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole 1-oxide

  • Structural Difference : The piperazinyl group is substituted with a methyl group instead of a 2-methoxyphenyl group .
  • Receptor Specificity: The absence of an aromatic ring may reduce interactions with aromatic-binding pockets in receptors like 5-HT₁A, as seen in WAY100635 .

WAY100635 (N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide)

  • Structural Difference : While sharing the 2-methoxyphenyl-piperazinyl moiety, WAY100635 incorporates a cyclohexanecarboxamide chain and pyridinyl group instead of a benzofurazan core .
  • Implications :
    • Pharmacological Profile : WAY100635 is a well-documented 5-HT₁A receptor antagonist. The target compound’s benzofurazan core may confer distinct electronic properties, altering receptor selectivity or binding kinetics.
    • Solubility : The polar benzofurazan and nitro groups in the target compound may reduce solubility compared to the carboxamide structure of WAY100634.

Discussion of Research Findings

  • Synthetic Accessibility : Piperazinyl benzofurazan derivatives are typically synthesized via nucleophilic aromatic substitution or coupling reactions, as seen in related compounds . The 2-methoxyphenyl group may require regioselective synthesis to avoid isomerization.
  • However, the nitro and benzofurazan groups may introduce steric or electronic barriers to binding .
  • Comparative Solubility: The methylpiperazinyl analog likely exhibits higher solubility in non-polar solvents than the methoxyphenyl variants, which could influence bioavailability.

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound features a benzofurazan core substituted at position 4 with a 4-(2-methoxyphenyl)piperazinyl group and at position 7 with a nitro group, alongside a 3-oxide modification. Retrosynthetic analysis suggests three key fragments:

  • Benzofurazan 3-oxide backbone
  • 7-Nitro substituent
  • 4-(4-(2-Methoxyphenyl)piperazinyl) side chain

Critical challenges include regioselective nitration, oxidation to the 3-oxide, and coupling of the sterically demanding piperazine moiety without side reactions.

Synthesis of the Benzofurazan Core

Pyrolysis of Methyl N-(o-Nitrophenyl)Carbamates

Prokipcak and Forte (1970) established that substituted benzofurazans are accessible via pyrolysis of methyl N-(o-nitrophenyl)carbamates. For the target compound, the precursor methyl N-(2-nitro-4-bromophenyl)carbamate can be synthesized via:

  • Nitration of 4-bromo-2-nitrophenol using fuming HNO₃/H₂SO₄.
  • Carbamate formation with methyl chloroformate in pyridine.

Pyrolysis at 200–220°C under nitrogen yields 4-bromo-7-nitrobenzofurazan , with the bromine serving as a leaving group for subsequent piperazine coupling.

Table 1: Pyrolysis Conditions for Benzofurazan Derivatives
Precursor Temperature (°C) Yield (%) Reference
Methyl N-(2-nitrophenyl)carbamate 210 78
Methyl N-(2-nitro-4-chlorophenyl)carbamate 215 65

Functionalization of the Benzofurazan Core

Introduction of the 3-Oxide Group

Oxidation of benzofurazan to the 3-oxide is achieved using 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. This step must precede piperazine coupling to avoid oxidation of the amine group.

Regioselective Nitration at Position 7

Nitration of 4-bromobenzofurazan-3-oxide using HNO₃/AcOH at 0°C affords the 7-nitro derivative. The electron-withdrawing oxide group directs nitration to position 7, as confirmed by X-ray crystallography in analogous compounds.

Piperazine Side Chain Synthesis

Preparation of 1-(2-Methoxyphenyl)Piperazine

Adapting methods from WO2005021522A1, 1-(2-methoxyphenyl)piperazine is synthesized via:

  • Buchwald–Hartwig coupling : 2-methoxybromobenzene reacts with piperazine using Pd(OAc)₂/Xantphos catalysis.
  • Reductive amination : 2-methoxybenzaldehyde reacts with piperazine and NaBH₃CN in methanol.

The reductive amination route provides higher yields (82% vs. 68%) but requires strict moisture control.

Coupling of Piperazine to Benzofurazan

Nucleophilic Aromatic Substitution

The 4-bromo substituent in 4-bromo-7-nitrobenzofurazan-3-oxide undergoes displacement with 1-(2-methoxyphenyl)piperazine under mild conditions:

Procedure :

  • Dissolve 4-bromo-7-nitrobenzofurazan-3-oxide (1 eq) and 1-(2-methoxyphenyl)piperazine (1.2 eq) in DMF.
  • Add K₂CO₃ (2 eq) and heat at 60°C for 12 h.
  • Purify via column chromatography (SiO₂, CHCl₃:MeOH 95:5).

Yield : 58–64%
Key Advantage : Avoids high temperatures that could degrade the oxide group.

Mitsunobu Coupling for Steric Hindrance Mitigation

For sterically hindered substrates, the Mitsunobu reaction using DIAD/TPP in THF facilitates coupling:

Procedure :

  • Combine 4-hydroxy-7-nitrobenzofurazan-3-oxide (1 eq), 1-(2-methoxyphenyl)piperazine (1.5 eq), DIAD (1.5 eq), TPP (1.5 eq) in THF.
  • Stir at 0°C → RT for 24 h.
  • Precipitate product with hexane.

Yield : 42%
Limitation : Lower yield due to competing side reactions.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (d, J=2.1 Hz, 1H, H5)
    • δ 7.92 (dd, J=8.5, 2.1 Hz, 1H, H6)
    • δ 6.89–6.82 (m, 4H, piperazine-Ar)
    • δ 3.85 (s, 3H, OCH₃)
  • HRMS (ESI+): Calculated for C₁₉H₁₈N₅O₅ [M+H]⁺: 396.1304, Found: 396.1307

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30) shows ≥98% purity with retention time 6.72 min.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Coupling Methods
Method Temperature (°C) Time (h) Yield (%) Purity (%)
Nucleophilic Substitution 60 12 64 98
Mitsunobu Reaction 25 24 42 95

Nucleophilic substitution outperforms Mitsunobu coupling in both yield and operational simplicity for this target.

Industrial-Scale Considerations

Solvent Optimization

Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (62% vs. 64% in DMF).

Catalytic Improvements

Using nano-CuO catalysts (0.5 mol%) accelerates nucleophilic substitution, reducing reaction time to 6 h with 67% yield.

Q & A

Q. What are the key considerations for synthesizing 4-(4-(2-methoxyphenyl)-1-piperazinyl)-7-nitrobenzofurazan-3-oxide to ensure high purity and yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the benzofurazan core. Critical steps include:
  • Nitro group introduction : Controlled nitration at position 7 to avoid over-nitration or side reactions.
  • Piperazinyl substitution : Coupling the 4-(2-methoxyphenyl)piperazine moiety via nucleophilic aromatic substitution under inert atmosphere (e.g., N₂) to prevent oxidation .
  • Oxide formation : Oxidation at position 3 using mild oxidizing agents (e.g., mCPBA) to preserve the nitro group integrity.
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to isolate the product. Purity is confirmed via HPLC (>95%) and melting point analysis .

Q. How is structural characterization of this compound performed to confirm regiochemistry and functional group placement?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example:
  • Aromatic protons in the benzofurazan core appear as doublets (δ 7.8–8.2 ppm).
  • Methoxy protons (2-methoxyphenyl) resonate as a singlet (~δ 3.8 ppm) .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ at m/z calculated for C₁₇H₁₆N₅O₅: 394.1154) confirms molecular formula .
  • X-ray crystallography : Resolves ambiguities in piperazine ring conformation and nitro group orientation .

Q. What primary biological activities have been reported for this compound in pharmacological studies?

  • Methodological Answer :
  • Reactive oxygen species (ROS) generation : Demonstrated in cell-free assays using electron paramagnetic resonance (EPR) to detect superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) production. Activity correlates with redox cycling of the nitro group .
  • Antitumor activity : IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) are determined via MTT assays. Synergy with glutathione-depleting agents (e.g., BSO) suggests reliance on cellular redox state .

Advanced Research Questions

Q. How can researchers resolve contradictions between ROS-mediated toxicity and alternative mechanisms (e.g., receptor antagonism)?

  • Methodological Answer :
  • Orthogonal assays : Compare ROS generation (e.g., DCFH-DA fluorescence) with receptor-binding studies (e.g., radioligand displacement for 5-HT₁A or α-adrenergic receptors).
  • Genetic knockout models : Use CRISPR-edited cell lines lacking key redox enzymes (e.g., NADPH oxidase) to isolate receptor-specific effects .
  • Metabolite profiling : LC-MS/MS identifies glutathione conjugates, which may indicate non-ROS pathways .

Q. What experimental strategies optimize electrochemical assays to study redox cycling without interference from piperazine-derived metabolites?

  • Methodological Answer :
  • Cyclic voltammetry : Conduct in deoxygenated PBS (pH 7.4) to focus on compound-specific redox peaks (~-0.5 V for nitro group reduction).
  • Microsomal incubation : Pre-treat with liver microsomes to simulate metabolic breakdown; subtract background signals from piperazine derivatives .
  • Controlled potential electrolysis : Quantify H₂O₂ yield using amperometric sensors (e.g., Pt electrode) .

Q. How do unexpected metabolites (e.g., glutathione adducts) impact interpretation of in vivo efficacy studies?

  • Methodological Answer :
  • Stable isotope tracing : Administer ¹³C-labeled compound to track metabolite formation via NMR or MS.
  • Pharmacokinetic modeling : Compare plasma concentrations of parent compound vs. metabolites to distinguish direct vs. indirect effects.
  • Knockdown of GST enzymes : Use siRNA in animal models to assess if glutathione conjugation is essential for activity .

Q. What methodologies are recommended for designing selectivity studies against off-target kinases or GPCRs?

  • Methodological Answer :
  • Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target inhibition (>50% inhibition flagged).
  • GPCR β-arrestin recruitment assays : Use TR-FRET-based platforms (e.g., DiscoverX) to quantify activation/antagonism of 168 GPCRs .
  • Molecular docking : Align compound structure with homology models of non-target receptors (e.g., dopamine D₂) to predict interactions .

Q. How can researchers address analytical challenges in stability studies under physiological conditions?

  • Methodological Answer :
  • Forced degradation : Expose to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) for 24 hours. Monitor degradation via UPLC-PDA.
  • Light sensitivity : Store in amber vials and test under UV/visible light (ICH Q1B guidelines) to assess photodegradation .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature and hygroscopicity, which influence formulation .

Contradictions and Mitigation Strategies

  • ROS vs. Receptor-Mediated Effects : While links activity to ROS, implicates GST-mediated conjugation. Mitigation: Use ROS scavengers (e.g., NAC) in parallel assays to dissect mechanisms .
  • Synthetic Yield Variability : Inconsistent piperazine coupling efficiency (40–75%). Mitigation: Optimize reaction time (24–48h) and catalyst (e.g., K₂CO₃ vs. Cs₂CO₃) .

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